molecular formula C19H18O3 B14216794 1-(2,4,6-Trimethoxyphenyl)naphthalene CAS No. 594823-70-8

1-(2,4,6-Trimethoxyphenyl)naphthalene

Cat. No.: B14216794
CAS No.: 594823-70-8
M. Wt: 294.3 g/mol
InChI Key: CDQGXBWHDWXRLT-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethoxyphenyl)naphthalene is an organic compound characterized by a naphthalene core substituted with a 2,4,6-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethoxyphenyl)naphthalene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 2,4,6-trimethoxybenzene with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Friedel-Crafts alkylation process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), typically under controlled temperatures and solvent conditions.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)naphthalene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Properties

CAS No.

594823-70-8

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1-(2,4,6-trimethoxyphenyl)naphthalene

InChI

InChI=1S/C19H18O3/c1-20-14-11-17(21-2)19(18(12-14)22-3)16-10-6-8-13-7-4-5-9-15(13)16/h4-12H,1-3H3

InChI Key

CDQGXBWHDWXRLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

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